

# Prodigiosin Hydrochloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Prodigiosin hydrochloride*

Cat. No.: *B11937562*

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**Prodigiosin hydrochloride**, a vibrant red pigment produced by *Serratia marcescens* and other bacteria, has garnered significant attention within the scientific community for its broad spectrum of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing essential chemical data, outlining its mechanisms of action, and detailing relevant experimental protocols.

## Core Chemical and Physical Data

**Prodigiosin hydrochloride** is the salt form of prodigiosin, a member of the tripyrrole family of compounds. The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in experimental settings.

## Chemical Identification and Properties

Multiple CAS numbers have been associated with prodigiosin and its hydrochloride salt. For clarity, the most frequently cited numbers are provided below.

Identifier	Value	Source(s)
CAS Number (HCl)	56144-17-3	[1][2][3][4][5]
Alternate CAS (HCl)	112373-40-7	[6]
CAS Number (Free Base)	82-89-3	[6]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>3</sub> O · HCl or C <sub>20</sub> H <sub>26</sub> ClN <sub>3</sub> O	[1][2][3][4][6]
Molecular Weight	359.89 g/mol	[1][2][3][5]
IUPAC Name	(E)-4-methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)-1H,1'H-2,2'-bipyrrole hydrochloride	[6]

## Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of **prodigiosin hydrochloride**.

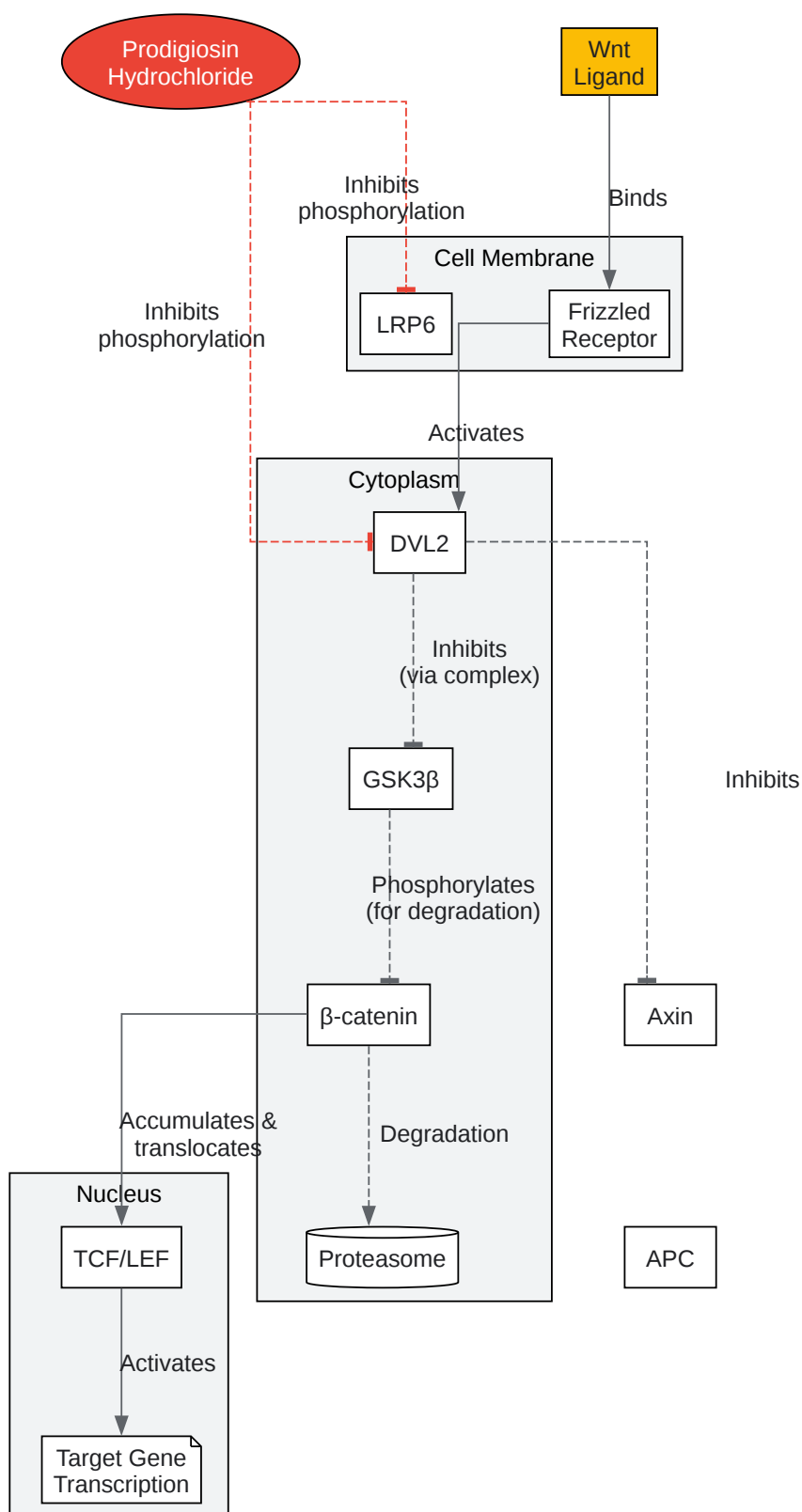
Solvent	Solubility	Source(s)
Water	Insoluble	[2][5]
DMSO	Soluble	[2][5]
Methanol	Soluble	[2][5]
Acetonitrile	Soluble	[2][5]
Chloroform	Soluble	[2][5]
Storage (Powder)	Stable for 2 years at -20°C	[1][2][3]
Storage (In DMSO)	Stable for 6 months at -80°C; 2 weeks at 4°C	[3]
pH Stability	Solutions are stable at acidic pH and unstable under alkaline conditions	[2]

## Mechanism of Action and Signaling Pathways

**Prodigiosin hydrochloride** exhibits a range of biological effects, including anticancer, immunosuppressive, antibacterial, and antifungal properties.[1][7] Its mechanism of action is multifaceted, involving the modulation of several key cellular processes. The compound is a potent proapoptotic agent, inducing programmed cell death in various cancer cell lines with minimal toxicity to nonmalignant cells.[2][8]

Key mechanisms include:

- **Inhibition of Wnt/ $\beta$ -catenin Signaling:** **Prodigiosin hydrochloride** has been shown to inhibit the Wnt/ $\beta$ -catenin pathway, a critical signaling cascade in development and disease.[1][7] It can reduce the levels of phosphorylated LRP6 and DVL2, leading to decreased levels of both active and total  $\beta$ -catenin.[7]
- **Induction of Apoptosis:** The compound triggers apoptosis through both caspase-dependent and -independent pathways.[9] It can induce the activation of caspase-8, caspase-9, and caspase-3, as well as the release of cytochrome c from mitochondria.[2]
- **DNA Damage:** Prodigiosin can cause single- and double-strand DNA breaks, contributing to its cytotoxic effects.[2]
- **pH Modulation:** It has been suggested that prodigiosin can disrupt cellular pH gradients by acting as a transmembrane transporter of  $H^+$  and  $Cl^-$  ions.[10]
- **Cell Cycle Arrest:** The compound can inhibit cell cycle progression, further contributing to its antiproliferative activity.[2]



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Caption: Wnt/ $\beta$ -catenin signaling pathway inhibition by **prodigiosin hydrochloride**.

## Experimental Protocols

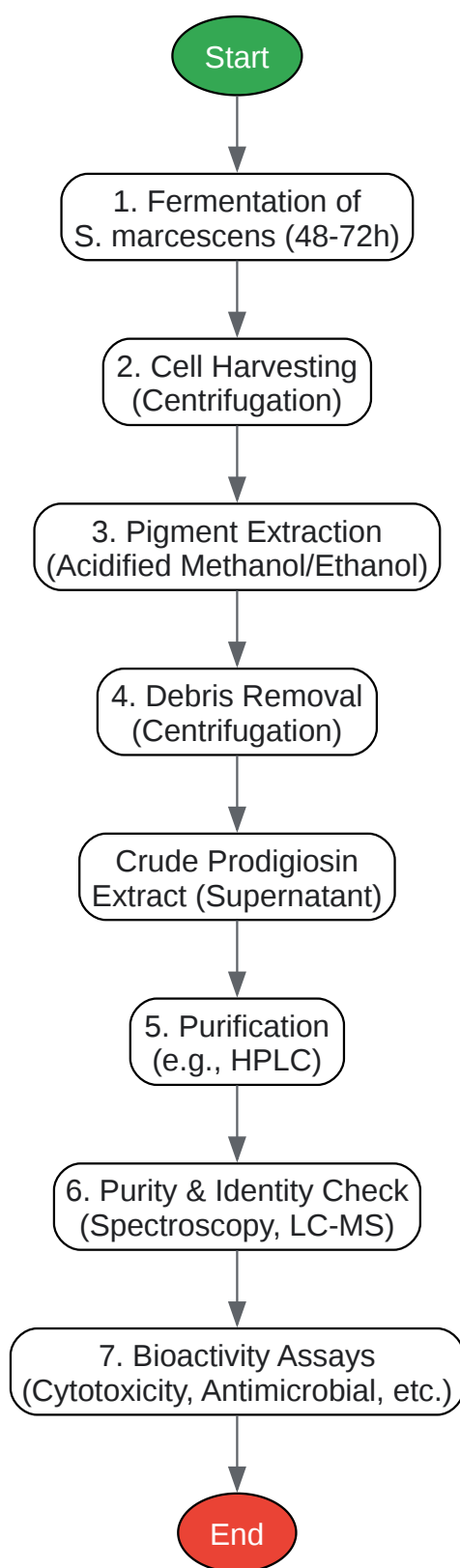
The following sections provide an overview of common methodologies used in the study of **prodigiosin hydrochloride**.

### Production, Extraction, and Purification

Prodigiosin is typically produced via fermentation of *Serratia marcescens*. The extraction and purification protocol is a critical first step for obtaining the compound for experimental use.

Methodology:

- Fermentation: Inoculate a suitable production medium (e.g., peptone-glycerol broth) with *Serratia marcescens* and incubate for 48-72 hours at 28-30°C with agitation.[\[11\]](#)[\[12\]](#)
- Cell Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells containing the red pigment.
- Extraction: Resuspend the cell pellet in a solvent such as methanol or ethanol, often acidified with a small amount of hydrochloric acid (e.g., 1-4% 1M HCl).[\[13\]](#)[\[14\]](#) The mixture is agitated vigorously, for instance, by vortexing or sonication, to lyse the cells and extract the pigment.[\[14\]](#)
- Purification:
  - Centrifuge the extract to remove cell debris.
  - The supernatant containing prodigiosin can be further purified using chromatographic techniques like high-performance liquid chromatography (HPLC) to achieve high purity (≥98%).[\[12\]](#)
  - The presence of prodigiosin can be confirmed by a color change test: the acidified solution appears red/pink, while an alkalinized solution turns yellow/tan.[\[11\]](#)



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Caption: General workflow for **prodigiosin hydrochloride** extraction and analysis.

## Quantification

The concentration of prodigiosin in an extract can be determined spectrophotometrically.

Methodology:

- Extract prodigiosin from cell pellets using acidified ethanol (e.g., 4% 1M HCl in ethanol).[\[13\]](#)
- Centrifuge to clarify the solution.
- Measure the absorbance of the supernatant at 534 nm.[\[13\]](#)
- Calculate the concentration using a standard curve or the known extinction coefficient.

## In Vitro Cytotoxicity and Anticancer Activity Assay

The effect of **prodigiosin hydrochloride** on cancer cell viability is a common and critical assessment.

Methodology:

- Cell Culture: Culture human cancer cell lines (e.g., breast cancer lines MDA-MB-231, lung cancer A-549) under standard conditions.[\[7\]](#)[\[8\]](#)
- Treatment: Treat the cells with varying concentrations of **prodigiosin hydrochloride** (e.g., 25-500 nM) for a specified duration (e.g., 24-48 hours).[\[7\]](#)
- Viability Assessment:
  - Use a cell viability assay, such as MTT or WST-1, to determine the percentage of viable cells compared to an untreated control.
  - Calculate the  $IC_{50}$  value, which is the concentration of the compound that inhibits cell growth by 50%. For example, the  $IC_{50}$  for prodigiosin in MDA-MB-231 breast cancer cells at 48 hours was reported as 62.52 nM.[\[7\]](#)
- Apoptosis Analysis:

- Analyze morphological changes indicative of apoptosis (cell shrinkage, chromatin condensation) using microscopy.[2]
- Utilize techniques like flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
- Perform Western blotting to detect the cleavage of caspases (e.g., caspase-3) and PARP, or to analyze the expression levels of proteins in the Wnt pathway.[9]

## Antimicrobial Activity Assay

The antimicrobial properties of prodigiosin can be evaluated by determining its Minimum Inhibitory Concentration (MIC).

Methodology:

- Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
- Serial Dilution: Perform a serial dilution of **prodigiosin hydrochloride** in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plate under conditions appropriate for the microorganism.
- MIC Determination: The MIC is the lowest concentration of **prodigiosin hydrochloride** that visibly inhibits the growth of the microorganism. For instance, the MIC for prodigiosin against the fungus *Batrachochytrium dendrobatidis* was found to be 10  $\mu\text{M}$ . [7]

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